2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
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Overview
Description
The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide” is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These compounds are known to be inhibitors of mrgx2 . They are used for treating diseases, disorders, or conditions associated with mrgx2 .
Molecular Structure Analysis
The molecular structure of this compound is based on the 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold . Further analysis would require more specific information or advanced computational tools.Scientific Research Applications
Antitumor Activity
A variety of acetamide derivatives, including structures similar to 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide, have been synthesized and evaluated for their potential antitumor activities. These compounds were tested in vitro against a broad panel of human tumor cell lines derived from different neoplastic diseases. Certain derivatives demonstrated considerable anticancer activity, highlighting the potential therapeutic applications of these compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).
Anticancer Mechanisms
Further studies on the anticancer mechanisms of related acetamide derivatives have shown their potential in inhibiting tubulin polymerization. Compounds based on the benzothiadiazinyl scaffold exhibited moderate to good inhibitory activity against lung, ovary, prostate, breast, and colon cancer cell lines. This suggests that the mechanism of action could involve disruption of microtubule dynamics, an important process in cell division and cancer progression (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011).
Antimicrobial and Antioxidant Properties
Some derivatives of acetamide compounds, including those with thiadiazole moieties, have been synthesized and assessed for their antimicrobial and antioxidant activities. These studies suggest that such compounds could have applications beyond cancer therapy, potentially in treating infections and oxidative stress-related diseases (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).
Synthesis and Evaluation of Derivatives
The synthesis of novel acetamide derivatives incorporating thiadiazole moieties has led to compounds with significant biological activity. These activities include potential anticonvulsant effects, further broadening the therapeutic applications of such chemical structures. The process involves various synthetic strategies, aiming to optimize biological efficacy and minimize side effects (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Mechanism of Action
Target of Action
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, such as the one , have been reported to interact with various targets, includingKATP channels and AMPA receptors .
Mode of Action
Similar compounds have been reported to act asactivators of KATP channels . This suggests that the compound might interact with its targets, leading to changes in their activity.
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that the compound might affect pathways related toinsulin release and vascular smooth muscle tissue function .
Result of Action
Similar compounds have been reported to be effective and selective inhibitors of insulin release from rat pancreatic b cells , suggesting potential antidiabetic activity.
Future Directions
The compound and its derivatives have potential therapeutic applications due to their inhibitory action on mrgx2 . Future research could focus on optimizing the synthesis process, exploring its other potential therapeutic applications, and conducting clinical trials to evaluate its safety and efficacy.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S2/c16-10-4-3-5-11(8-10)17-14(20)9-23-15-18-12-6-1-2-7-13(12)24(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOBOBCWLWJLDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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